molecular formula C7H7Cl2NO B1589333 4-Chloro-2-(chloromethyl)-3-methoxypyridine CAS No. 409098-85-7

4-Chloro-2-(chloromethyl)-3-methoxypyridine

Cat. No. B1589333
M. Wt: 192.04 g/mol
InChI Key: KPQDKAMSAVONFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(chloromethyl)-3-methoxypyridine, also known as CPCM, is a chemical compound used in scientific research as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It has a molecular formula of C7H8Cl2N .


Molecular Structure Analysis

The molecular structure of CPCM consists of a pyridine ring with chlorine, chloromethyl, and methoxy substituents . The average mass is 212.504 Da and the monoisotopic mass is 210.972229 Da .

Scientific Research Applications

  • Nonlinear Optical Single Crystals

  • Agrochemical and Pharmaceutical Ingredients

  • Synthesis of Quinazoline Derivatives

  • Synthesis of Trifluoromethylpyridine Derivatives

    • Results : TFMP derivatives have been used in more than 50% of the pesticides launched in the last two decades .
  • Synthesis of 4-Chloro-2-(chloromethyl)quinazoline

  • Synthesis of 2-Chloro-5-(chloromethyl)pyridine Derivatives

    • Results : TFMP derivatives have been used in more than 50% of the pesticides launched in the last two decades .

properties

IUPAC Name

4-chloro-2-(chloromethyl)-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-11-7-5(9)2-3-10-6(7)4-8/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQDKAMSAVONFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473497
Record name 4-chloro-2-(chloromethyl)-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(chloromethyl)-3-methoxypyridine

CAS RN

409098-85-7
Record name 4-chloro-2-(chloromethyl)-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1000 ml round-bottom flask is loaded with 67 g (0.319 mol) of 2-hydroxymethyl-3-methoxy-4-chloro-pyridine hydrochloride and 469 ml of toluene. 73 g (0.606 mol) of thionyl chloride are then dropped therein, under stirring and at inner temperature of about 15–25° C. After completion of the addition, the mixture is washed with 35 ml of toluene, keeping the suspension at this temperature for at least 1 hour. After completion of the reaction, approx. 200 ml of solvent are distilled off under vacuum. The suspension, containing 2-chloromethyl-3-methoxy-4-chloro-pyridine, is then subjected to the subsequent step.
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
469 mL
Type
solvent
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(chloromethyl)-3-methoxypyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(chloromethyl)-3-methoxypyridine
Reactant of Route 3
4-Chloro-2-(chloromethyl)-3-methoxypyridine
Reactant of Route 4
4-Chloro-2-(chloromethyl)-3-methoxypyridine
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-(chloromethyl)-3-methoxypyridine
Reactant of Route 6
4-Chloro-2-(chloromethyl)-3-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.